DMF-dG

Oligonucleotide Synthesis Deprotection Phosphoramidite Chemistry

DMF-dG (CAS 330628-04-1), formally designated as 5'-O-(4,4'-Dimethoxytrityl)-N2-dimethylformamidine-2'-deoxyguanosine-3'-O-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, is a protected nucleoside phosphoramidite monomer. It is a critical building block in automated solid-phase oligonucleotide synthesis, serving as the protected form of the canonical deoxyguanosine (dG) nucleobase.

Molecular Formula C13H18N6O4
Molecular Weight 322.32 g/mol
Cat. No. B15327886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMF-dG
Molecular FormulaC13H18N6O4
Molecular Weight322.32 g/mol
Structural Identifiers
SMILESCN(C)C=NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)O
InChIInChI=1S/C13H18N6O4/c1-18(2)5-15-13-16-11-10(12(22)17-13)14-6-19(11)9-3-7(21)8(4-20)23-9/h5-9,20-21H,3-4H2,1-2H3,(H,16,17,22)
InChIKeyZXECVVVXPHBGGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DMF-dG: N2-Dimethylformamidine Protected 2'-Deoxyguanosine Phosphoramidite for High-Fidelity Oligonucleotide Synthesis


DMF-dG (CAS 330628-04-1), formally designated as 5'-O-(4,4'-Dimethoxytrityl)-N2-dimethylformamidine-2'-deoxyguanosine-3'-O-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, is a protected nucleoside phosphoramidite monomer [1]. It is a critical building block in automated solid-phase oligonucleotide synthesis, serving as the protected form of the canonical deoxyguanosine (dG) nucleobase. The defining feature of DMF-dG is the dimethylformamidine (dmf) protecting group covalently attached to the exocyclic N2-amino group of guanine [1]. This formamidine-type protection replaces the conventional isobutyryl (iBu) or other acyl-based protecting groups historically employed for dG monomers. DMF-dG is utilized to construct DNA oligonucleotides, where the dmf group temporarily masks the reactive amine to prevent undesired side reactions during chain elongation, and is subsequently removed during the final deprotection step . The compound has a molecular formula of C₄₃H₅₃N₈O₇P and a molecular weight of approximately 824.9 g/mol [1].

Why iBu-dG Cannot Substitute for DMF-dG in Demanding Oligonucleotide Synthesis Workflows


In automated oligonucleotide synthesis, the choice of base protecting group on dG phosphoramidites directly governs critical process outcomes including deprotection kinetics, sequence fidelity, and compatibility with sensitive labels [1]. The conventional isobutyryl-protected dG monomer (iBu-dG) exhibits several well-documented limitations: prolonged deprotection times (up to 8 hours at 55°C in concentrated ammonia), incomplete deprotection in guanine-rich sequences leading to product heterogeneity, and incompatibility with certain mild deprotection conditions required for labile modifications [2]. Furthermore, acyl protecting groups such as iBu are electron-withdrawing, which destabilizes the N-glycosidic bond and increases susceptibility to acid-catalyzed depurination during repeated detritylation cycles [3]. DMF-dG was specifically engineered to address these failure modes. However, its performance advantages are not uniform across all conditions; the magnitude of benefit depends critically on the specific synthesis scale, sequence composition, and post-synthetic processing requirements. The following quantitative evidence delineates the precise contexts in which DMF-dG provides verifiable differentiation versus iBu-dG and other comparator chemistries.

Quantitative Differential Evidence: DMF-dG vs. iBu-dG and Other Protected dG Phosphoramidites


Deprotection Kinetics: DMF-dG Enables 4-Fold Faster Ammonia Deprotection than iBu-dG

DMF-dG exhibits significantly accelerated deprotection kinetics under standard concentrated aqueous ammonia conditions compared to the conventional iBu-dG monomer [1]. Direct vendor comparison data demonstrate a 4-fold reduction in required deprotection time at 55°C [1].

Oligonucleotide Synthesis Deprotection Phosphoramidite Chemistry

G-Rich Sequence Synthesis: DMF-dG Reduces Incomplete Deprotection Artifacts vs. iBu-dG

In oligonucleotides containing multiple consecutive guanine residues, the conventional iBu protecting group is prone to incomplete removal during standard deprotection, generating product mixtures that complicate downstream purification [1]. Vendor technical documentation explicitly states that the dG(dmf) monomer is especially suitable for G-rich sequences, with greatly reduced incomplete deprotection in comparison with the conventional dG(ib) monomer [1]. This behavior is attributed to the reduced steric bulk of the dimethylformamidine group relative to the isobutyryl group [2].

G-quadruplex Deprotection Efficiency Sequence Fidelity

Label-Compatible Mild Deprotection: DMF-dG Enables TAMRA/Rhodamine Chemistry Inaccessible to iBu-dG

The classic heterocyclic base protection groups (Bz-dA, Bz-dC, and iBu-dG) require strongly alkaline conditions (concentrated ammonium hydroxide with heating) for complete removal, conditions that degrade many fluorescent modifiers and labels including cyanine and rhodamine (TAMRA) dyes . In contrast, dmf-dG demonstrates specific compatibility with tbutylamine/methanol/water (1:1:2) deprotection conditions suitable for rhodamine-containing modifiers . This compatibility is not shared by iBu-dG under identical mild conditions.

Fluorescent Labeling Mild Deprotection Oligonucleotide Conjugates

Solution Stability: DMF-dG Matches Standard Phosphoramidite Bench Stability

A concern with alternative protecting group chemistries is whether altered base protection compromises monomer stability on the synthesizer during extended synthesis campaigns. Multiple vendor sources independently confirm that dG(dmf)-phosphoramidite is as stable in solution as the standard dA(bz)-, dC(bz)- and dT-phosphoramidites [1][2]. This finding indicates that the dmf protecting group does not introduce additional hydrolytic sensitivity or precipitation risks during routine synthesis operations.

Phosphoramidite Stability Synthesizer Compatibility Reagent Handling

Mechanistic Basis for Depurination Resistance: Electron-Donating Formamidine vs. Electron-Withdrawing Acyl Groups

Depurination—acid-catalyzed cleavage of the N-glycosidic bond between the guanine base and deoxyribose sugar—represents a cumulative yield-limiting degradation pathway in long oligonucleotide synthesis, particularly on high-density microarray platforms [1]. The mechanistic origin of DMF-dG's differential stability derives from the electronic properties of the protecting group: acyl protecting groups (including iBu) are electron-withdrawing and destabilize the glycosidic bond, whereas formamidines (including dmf) are electron-donating and stabilize this bond [1]. This fundamental electronic difference provides the physical-chemical basis for the empirical performance advantages observed in long-sequence and large-scale synthesis contexts.

Depurination Glycosidic Bond Stability Protecting Group Chemistry

Procurement-Driven Application Scenarios for DMF-dG in Oligonucleotide Synthesis


High-Throughput Oligonucleotide Production: 75% Faster Deprotection Increases Daily Throughput

In contract manufacturing and core facility settings where synthesizer utilization directly impacts revenue and turnaround metrics, the 6-hour reduction in deprotection time (2 hours vs. 8 hours at 55°C) documented for DMF-dG relative to iBu-dG [1] enables more synthesis cycles per instrument per day. This differential directly supports higher daily oligonucleotide output without capital investment in additional synthesizer capacity. Procurement of DMF-dG in these settings is justified by operational throughput gains rather than per-unit monomer cost comparisons.

G-Quadruplex and Aptamer Oligonucleotide Synthesis: Reduced Purification Burden for G-Rich Sequences

For oligonucleotides containing extended G-tracts—including G-quadruplex-forming sequences for aptamer selection, telomeric DNA studies, and certain antisense designs—iBu-dG exhibits incomplete deprotection artifacts that complicate post-synthetic purification and reduce final yield. DMF-dG is explicitly documented to greatly reduce incomplete deprotection in G-rich sequence contexts [1]. This translates to higher crude purity and simplified HPLC or PAGE purification workflows. Procurement of DMF-dG for these specific sequence types reduces purification-associated labor and solvent costs.

Fluorescent Probe and qPCR Primer Synthesis: Single-Pot Workflow for TAMRA-Labeled Oligonucleotides

Laboratories synthesizing oligonucleotides bearing acid- or base-labile fluorescent labels (particularly TAMRA, rhodamine, and cyanine dyes) face a workflow barrier with iBu-dG: the strongly alkaline conditions required for iBu deprotection destroy these sensitive modifications. DMF-dG's compatibility with mild tbutylamine/methanol/water (1:1:2) deprotection conditions [1] enables a streamlined single-pot synthesis and deprotection protocol for labeled oligonucleotides. Procurement of DMF-dG eliminates the need for alternative protection schemes or post-synthetic labeling approaches that introduce additional handling steps and yield losses.

Long Oligonucleotide Synthesis (>100-mer): Mitigation of Cumulative Depurination Losses

For oligonucleotides exceeding 100 nucleotides in length, cumulative depurination during repeated acid detritylation cycles becomes a yield-limiting degradation pathway. The electron-donating character of the dimethylformamidine protecting group provides glycosidic bond stabilization not available with electron-withdrawing acyl protecting groups such as iBu [1]. While quantitative depurination half-life comparisons under identical conditions are not available from current literature, the mechanistic class-level differentiation supports procurement of DMF-dG for long-mer synthesis where maintaining full-length product yield is a primary quality metric.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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